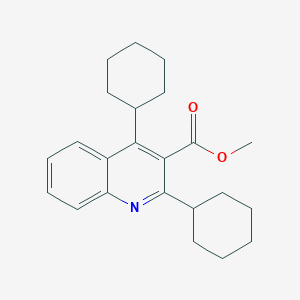

Methyl 2,4-dicyclohexylquinoline-3-carboxylate

Description

Methyl 2,4-dicyclohexylquinoline-3-carboxylate is a quinoline derivative featuring two cyclohexyl substituents at positions 2 and 4 of the aromatic ring and a methyl ester group at position 3. The methyl ester moiety may act as a prodrug, enabling hydrolysis to the corresponding carboxylic acid in vivo, which could modulate bioavailability and target engagement .

Properties

CAS No. |

753487-76-2 |

|---|---|

Molecular Formula |

C23H29NO2 |

Molecular Weight |

351.5 g/mol |

IUPAC Name |

methyl 2,4-dicyclohexylquinoline-3-carboxylate |

InChI |

InChI=1S/C23H29NO2/c1-26-23(25)21-20(16-10-4-2-5-11-16)18-14-8-9-15-19(18)24-22(21)17-12-6-3-7-13-17/h8-9,14-17H,2-7,10-13H2,1H3 |

InChI Key |

RTBHRMMMSSKGKN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1C3CCCCC3)C4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dicyclohexylquinoline-3-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by further functionalization. One common method is the Friedländer synthesis, which involves the condensation of aniline with a carbonyl compound containing reactive α-methylene functionality . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dicyclohexylquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and industrial applications .

Scientific Research Applications

Methyl 2,4-dicyclohexylquinoline-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural alkaloids.

Industry: It is utilized in the production of dyes, molecular sensors, and other functional materials

Mechanism of Action

The mechanism of action of Methyl 2,4-dicyclohexylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. The compound’s structure allows it to bind to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural uniqueness of methyl 2,4-dicyclohexylquinoline-3-carboxylate lies in its bulky, lipophilic cyclohexyl substituents, which contrast with electron-donating or aromatic groups in related compounds. For example:

DL-Methyl 4-(4-Methoxyphenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate ():

- Substituents: A methoxyphenyl group at position 4 and a partially saturated quinoline core.

- Physicochemical Impact: The methoxy group introduces moderate polarity, while the hexahydroquinoline core reduces aromaticity, enhancing solubility compared to fully aromatic quinolines.

- Biological Activities : Exhibits calcium channel modulation, antibacterial, and antioxidant properties .

This compound:

- Substituents : Bulky cyclohexyl groups at positions 2 and 4.

- Physicochemical Impact : High lipophilicity (predicted logP >5) due to cyclohexyl groups, likely reducing aqueous solubility but improving blood-brain barrier penetration.

- Hypothesized Activities: Potential antimicrobial or CNS-targeted effects inferred from structural analogs.

Table 1: Structural and Property Comparison

Crystallographic and Conformational Insights

The hexahydroquinoline derivative in was characterized via single-crystal X-ray diffraction, revealing a boat conformation in the dihydropyridine ring . For this compound, the aromatic quinoline core likely adopts a planar structure, with cyclohexyl groups introducing axial chirality or steric constraints affecting binding geometry.

Biological Activity

Methyl 2,4-dicyclohexylquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the quinoline class of compounds, characterized by a bicyclic aromatic structure. Its molecular formula is , and it features a carboxylate group that enhances its solubility and biological activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit antiviral properties, particularly against the Hepatitis B virus (HBV). For instance, methylated derivatives of quinoline-3-carboxylic acid have shown high inhibition rates of HBV replication in vitro at concentrations as low as 10 µM . The mechanism involves the inhibition of viral DNA synthesis, making these compounds potential candidates for antiviral drug development.

Antibacterial Properties

Quinolines are also recognized for their antibacterial activities. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies indicate that it may inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The exact mechanism remains under investigation but is believed to involve disruption of bacterial DNA synthesis .

Anticancer Activity

The anticancer potential of quinoline derivatives has garnered attention due to their ability to interfere with cellular signaling pathways. This compound has shown promise in inhibiting the proliferation of cancer cells by targeting the c-Myc/Max complex, which is crucial for tumor growth . In vitro studies have reported a significant reduction in cell viability in various cancer cell lines upon treatment with this compound.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleic Acid Synthesis : The compound may inhibit enzymes involved in DNA replication and transcription.

- Disruption of Membrane Integrity : It can compromise bacterial cell membranes, leading to cell lysis.

- Modulation of Signaling Pathways : By interfering with specific oncogenic pathways, it can induce apoptosis in cancer cells.

Case Study 1: Antiviral Efficacy

In a controlled study, this compound was tested against HBV-infected hepatocyte cultures. Results indicated a dose-dependent decrease in viral load with an IC50 value determined at approximately 5 µM. The compound was well-tolerated by host cells at effective concentrations .

Case Study 2: Antibacterial Activity

A series of experiments assessed the antibacterial efficacy against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be around 15 µg/mL, indicating potent antibacterial activity comparable to established antibiotics .

Research Findings Summary Table

| Activity | Target | IC50/MIC | Mechanism |

|---|---|---|---|

| Antiviral | Hepatitis B Virus | 5 µM | Inhibition of viral DNA synthesis |

| Antibacterial | Staphylococcus aureus | 15 µg/mL | Disruption of cell membrane integrity |

| Anticancer | Various cancer cell lines | Varies | Inhibition of c-Myc/Max signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.